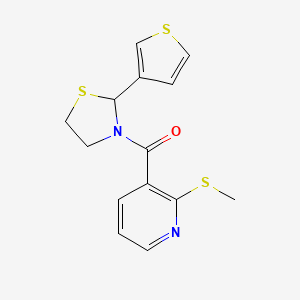
(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group and a thiazolidinone ring substituted with a thiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and thiazolidinone intermediates, followed by their coupling under specific conditions. For instance, the pyridine intermediate can be synthesized through a series of reactions involving methylation and thiolation, while the thiazolidinone intermediate can be prepared via cyclization reactions involving thiophene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored chemical and physical characteristics.
Mécanisme D'action
The mechanism by which (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone exerts its effects depends on its interactions with molecular targets. The compound’s structure suggests that it could interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Methylthio)pyridin-3-yl)(2-(thiophen-2-yl)thiazolidin-3-yl)methanone
- (2-(Methylthio)pyridin-3-yl)(2-(furan-3-yl)thiazolidin-3-yl)methanone
- (2-(Methylthio)pyridin-3-yl)(2-(pyridin-3-yl)thiazolidin-3-yl)methanone
Uniqueness
Compared to similar compounds, (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone stands out due to its specific substitution pattern and the presence of both a pyridine and a thiazolidinone ring. This unique combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS3/c1-18-12-11(3-2-5-15-12)13(17)16-6-8-20-14(16)10-4-7-19-9-10/h2-5,7,9,14H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIFSQOCIZQFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCSC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














